molecular formula C19H15BrCl2N2O3 B2781284 4-(3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 378762-29-9

4-(3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2781284
CAS No.: 378762-29-9
M. Wt: 470.14
InChI Key: IILAPILQVALNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H15BrCl2N2O3 and its molecular weight is 470.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various organic reactions, primarily involving the coupling of substituted phenyl groups with pyrazole derivatives. The synthesis typically involves the following steps:

  • Formation of the Pyrazole Ring : The initial step involves the condensation of suitable hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : The introduction of bromine and dichloro substituents on the phenyl rings can be achieved through electrophilic aromatic substitution.
  • Final Coupling : The final product is obtained by coupling the pyrazole derivative with an appropriate acylating agent to form the oxobutanoic acid moiety.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of mitotic spindle formation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, preliminary studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Gene Expression : It affects the expression of genes related to cell survival and apoptosis.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

  • A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase-3 activation .
  • Another study highlighted its potential use as an anti-inflammatory agent in a murine model of arthritis, where it reduced paw swelling and joint destruction .

Properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrCl2N2O3/c20-12-3-1-11(2-4-12)16-10-17(14-6-5-13(21)9-15(14)22)24(23-16)18(25)7-8-19(26)27/h1-6,9,17H,7-8,10H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILAPILQVALNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.